alpha-D-Digitalopyranose

Description

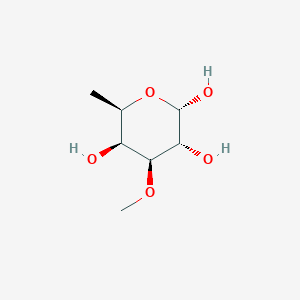

Structure

2D Structure

3D Structure

Properties

CAS No. |

1932346-53-6 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-4-methoxy-6-methyloxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)6(11-2)5(9)7(10)12-3/h3-10H,1-2H3/t3-,4+,5-,6+,7+/m1/s1 |

InChI Key |

OEKPKBBXXDGXNB-UOYQFSTFSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)OC)O |

Origin of Product |

United States |

Isolation and Preparative Methodologies for Alpha D Digitalopyranose and Its Glycosides

Extraction and Enrichment from Botanical Sources

The primary botanical sources for alpha-D-digitalopyranose are the leaves of Digitalis purpurea (purple foxglove) and Digitalis lanata. uni.eduresearchgate.net The sugar itself is not extracted directly but is a constituent of larger cardiac glycosides. The initial step involves the extraction of these glycosides from dried and powdered plant material. researchgate.netacs.org

A common method involves maceration or soxhlet extraction with organic solvents like ethanol (B145695) or a methanol-water mixture. researchgate.netnuph.edu.ua Ultrasonication with a 50% methanol (B129727) solution has also been effectively used to extract these compounds from leaf powder. acs.org To enrich the extract with cardiac glycosides, a purification step is often necessary to remove interfering substances such as tannins and chlorophyll. acs.orgnuph.edu.ua This can be achieved by precipitating tannins with lead hydroxide (B78521) or by using solid-phase extraction (SPE) cartridges, such as the Sep-Pak C18 cartridge, which retains the glycosides while allowing more polar impurities to be washed away. acs.orgnuph.edu.uaijpsjournal.com The resulting enriched extract can then be concentrated under vacuum for further processing. nuph.edu.ua

In vitro culture methods, such as using temporary immersion systems for Digitalis purpurea shoot cultures, have also been explored as a reliable and controllable method for producing biomass rich in cardiotonic glycosides. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the complex mixture of glycosides found in botanical extracts. Various techniques are employed, each with specific advantages for isolation and analysis.

Column Chromatography (CC)

Column chromatography is a fundamental technique for the preparative scale separation of glycosides from the crude extract. Silica (B1680970) gel is a commonly used stationary phase. researchgate.net By applying a gradient of solvents, typically involving mixtures of chloroform, methanol, and water, different glycosides can be separated based on their polarity. This method is crucial for obtaining pure compounds in quantities sufficient for structural elucidation and further analysis. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative tool for the separation, identification, and quantification of cardiac glycosides. ijpsjournal.com Due to its high sensitivity and selectivity, it is the preferred method for analyzing complex mixtures. ijpsjournal.comijpsjournal.com

Key HPLC Parameters for Cardiac Glycoside Analysis:

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Stationary Phase | Reversed-phase C18 columns are most common. | ijpsjournal.comijpsjournal.com |

| Mobile Phase | Acetonitrile-water gradients are frequently used. | ijpsjournal.comnih.gov |

| Flow Rate | Typically ranges from 0.8 to 1.5 mL/min. | ijpsjournal.com |

| Detection | UV detection at 220-230 nm is standard due to the absorbance of the butenolide ring in cardenolides. | ijpsjournal.com |

HPLC methods have been developed to separate a wide range of cardiac glycosides, including primary glycosides like purpurea glycoside A and B, and secondary glycosides like digitoxin (B75463) and gitoxin, in a single run. acs.org The precision of HPLC allows for the quantitative assessment of these compounds in leaf extracts, often using an internal standard like lanatoside (B1674450) A for accuracy. acs.orgnih.gov

Gas Chromatography (GC)

Gas chromatography is used to a lesser extent for cardiac glycosides due to their low volatility. nih.gov However, GC is highly effective for the analysis of the monosaccharide components obtained after hydrolysis of the glycosides. nih.gov To make the sugars, including this compound, suitable for GC analysis, they must first be derivatized to increase their volatility. nih.govnih.gov Common derivatization procedures include silylation, often following oximation, to convert the sugar into a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.gov This approach allows for the separation and identification of complex sugar mixtures by GC-Mass Spectrometry (GC-MS). nih.gov

Thin Layer Chromatography (TLC)

TLC is a simple, inexpensive, and valuable technique for the qualitative and semi-quantitative analysis of cardiac glycosides. It is particularly useful for monitoring the progress of extraction and purification steps. uni.edu

Common TLC Systems for Cardiac Glycosides:

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Source(s) |

|---|---|---|---|

| Silica Gel H | Ethyl Acetate / Methanol (4:1) | meta-Dinitrobenzene / NaOH spray | uni.edu |

| Silica Gel 60 | Hexane / Ethyl Acetate (various ratios) | Liebermann-Burchard reagent | researchgate.net |

| C18 Bonded Silica | Acetonitrile / 0.5 M NaCl (1:1 for secondary glycosides) | UV at 222 nm |

Reversed-phase TLC (RP-TLC) on C18 bonded silica plates has also proven effective for the quantitative determination of digitalis glycosides using densitometric scanning. TLC is adept at separating structurally similar glycosides and their aglycones, which is crucial for identifying metabolites. uni.edu

Preparative Scale Derivatization Strategies for Spectroscopic Analysis

For unambiguous structural elucidation by spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), derivatization of the isolated sugar or glycoside is often necessary. nih.govresearchgate.net

Derivatization can serve several purposes:

Enhance Volatility for GC-MS: As mentioned, converting monosaccharides into silyl (B83357) derivatives is a standard procedure. nih.gov

Improve Chromatographic Separation: Derivatization can alter the polarity of molecules, improving separation in HPLC. Labeling with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for quantitative analysis of monosaccharides with high sensitivity using reversed-phase HPLC. nih.gov

Facilitate Detection: Attaching a chromophore or fluorophore can enhance detection sensitivity in HPLC. researchgate.net

Aid in Structural Identification: In mass spectrometry, specific derivatizing agents can produce predictable fragmentation patterns, aiding in structural analysis. On-tissue derivatization with reagents like Girard's reagent T (GirT) has been used to enhance the detection of cardiac glycosides in MALDI Mass Spectrometry Imaging. researchgate.net

For NMR analysis, acetylation or benzoylation of hydroxyl groups can improve the solubility of the glycoside in solvents like deuterochloroform and can shift proton signals to less crowded regions of the spectrum, simplifying interpretation. researchgate.net Preparative enzymatic synthesis, for example, using UDP-glucuronyl transferase, can be employed to create specific glycoside derivatives on a scale sufficient for full spectroscopic characterization. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Alpha D Digitalopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including carbohydrates, in solution. acs.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and stereochemistry.

One-Dimensional (1D) NMR (e.g., 1H NMR, 13C NMR)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the initial and fundamental information for structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. In alpha-D-Digitalopyranose, the anomeric proton (H-1) is expected to appear as a doublet at a characteristic downfield chemical shift, typically between 4.5 and 5.5 ppm. researchgate.net The coupling constant of this doublet (³JH1,H2) is indicative of the stereochemical relationship between H-1 and the protons on C-2. A small coupling constant is characteristic of an alpha anomer. The most significant difference compared to alpha-D-glucopyranose would be the signals for the protons at the C-2 position. Instead of a single methine proton, this compound has two diastereotopic methylene (B1212753) protons (H-2ax and H-2eq), which would appear as complex multiplets due to both geminal and vicinal couplings. The remaining ring protons (H-3, H-4, H-5) would resonate in the crowded region typical for carbohydrates, generally between 3.0 and 4.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The anomeric carbon (C-1) of an alpha-pyranose typically resonates between 90 and 100 ppm. researchgate.net The most telling feature for this compound would be the chemical shift of the C-2 carbon. Due to the absence of the deshielding effect of an attached hydroxyl group, the C-2 signal is expected to be shifted significantly upfield (to a lower ppm value) compared to alpha-D-glucopyranose, likely appearing in the 30-40 ppm range. The other ring carbons (C-3, C-4, C-5) and the exocyclic C-6 would have shifts comparable to other deoxy sugars. mdpi.com

Below are predicted ¹H and ¹³C NMR data tables for this compound, based on known values for alpha-D-glucopyranose and the expected effects of deoxygenation at the C-2 position.

Predicted ¹H NMR Data for this compound (in D₂O)

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

|---|---|---|---|

| H-1 | ~5.3 | d | ~3.5 |

| H-2ax | ~1.6 | ddd | J2ax,2eq~12.5, J2ax,3~11.0, J2ax,1~3.5 |

| H-2eq | ~2.3 | ddd | J2eq,2ax~12.5, J2eq,3~5.0, J2eq,1~1.5 |

| H-3 | ~3.9 | m | |

| H-4 | ~3.4 | t | ~9.0 |

| H-5 | ~3.8 | m |

Predicted ¹³C NMR Data for this compound (in D₂O)

| Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C-1 | ~93.0 |

| C-2 | ~35.0 |

| C-3 | ~70.0 |

| C-4 | ~71.0 |

| C-5 | ~72.0 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Proximity Analysis

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning all signals and confirming the complete molecular structure by revealing through-bond and through-space correlations.

Homonuclear correlation experiments map the coupling relationships between protons.

COSY (Correlation Spectroscopy): This is the simplest 2D experiment and reveals which protons are coupled to each other, typically those on adjacent carbons (³J coupling). hmdb.ca In the COSY spectrum of this compound, a cross-peak would be observed between H-1 and the two H-2 protons. Further correlations would be seen from the H-2 protons to H-3, from H-3 to H-4, and so on, allowing for the tracing of the entire proton spin system around the pyranose ring.

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond adjacent protons, showing couplings between all protons within a single spin system. researchgate.net For this compound, irradiating the well-resolved anomeric H-1 signal would ideally reveal correlations to all other protons in the ring (H-2, H-3, H-4, H-5, and H-6), confirming they all belong to the same monosaccharide unit.

These experiments reveal correlations between protons and heteronuclei, most importantly carbon-13.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH coupling). tandfonline.comhmdb.ca An HSQC spectrum is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~5.3 ppm (H-1) would show a correlation to the carbon signal at ~93.0 ppm (C-1), and the H-2 proton signals would correlate to the upfield C-2 signal at ~35.0 ppm, confirming the deoxygenation at this position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). tandfonline.comnih.gov HMBC is crucial for piecing together the carbon skeleton and confirming the connectivity between different parts of the molecule. For instance, the anomeric proton (H-1) would show a correlation to the C-2, C-3, and C-5 carbons, confirming the pyranose ring structure. Correlations from the H-6 methyl protons to C-5 and C-4 would solidify the assignment of the 6-deoxy end of the sugar.

These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is critical for determining stereochemistry and conformation.

Multi-Dimensional NMR Approaches for Complex Systems

When this compound is part of a larger, more complex molecule, such as a cardiac glycoside, spectral overlap becomes a significant issue. nih.govrsc.org In these cases, 3D and even higher-dimensional NMR techniques can be employed. These experiments spread the correlations out into a third (or fourth) dimension, greatly enhancing resolution. Common examples include 3D TOCSY-HSQC or 3D NOESY-HSQC experiments, which are instrumental in assigning the individual sugar units within complex oligosaccharides or glycosides.

Application in Stereochemical Assignment and Anomeric Configuration

NMR spectroscopy is an indispensable tool for determining the stereochemistry and anomeric configuration of carbohydrates like this compound. The configuration of the anomeric center (C-1) is crucial as it defines whether the sugar is in its α or β form, which significantly impacts the biological activity and three-dimensional structure of the parent glycoside. nih.govresearchgate.net

The anomeric configuration is typically determined by analyzing the chemical shift (δ) and the coupling constant (3JH1,H2) of the anomeric proton (H-1) in the 1H NMR spectrum. For pyranose rings in a 4C1 chair conformation:

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns, especially when it is part of a larger glycosidic structure. mums.ac.ir

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like this compound are non-volatile, they require chemical derivatization to increase their volatility before GC analysis. restek.com Common derivatization methods include trimethylsilylation (TMS) or acetylation. restek.comrestek.com After derivatization, the sample is injected into the gas chromatograph, where different components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak.

GC-MS analysis of hydrolyzed cardiac glycosides allows for the identification of their constituent monosaccharides. By comparing the retention time and mass spectrum of the derivatized this compound with that of an authentic standard, its presence can be confirmed. mdpi.comiosrjournals.org The fragmentation pattern in the mass spectrum, which is highly reproducible, serves as a "fingerprint" for the derivatized sugar. nih.govhmdb.ca

Interactive Data Table 2: Example GC-MS Data for Derivatized Monosaccharides

| Monosaccharide (as TMS derivative) | Retention Time (min, example) | Key Mass Fragments (m/z, example) |

|---|---|---|

| This compound | 13.05 | 73, 147, 204, 217, 305 |

| D-Glucose | 17.50 | 73, 147, 191, 204, 217, 319 |

| L-Rhamnose | 14.20 | 73, 129, 147, 204, 217 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with a high-resolution analyzer, is a premier technique for the analysis of cardiac glycosides and their sugar components directly from complex mixtures. nih.gov LC separates the compounds in the liquid phase, making it suitable for non-volatile and thermally labile molecules without the need for derivatization. researchgate.netnih.gov After separation, the analytes are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer.

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecular ion of a glycoside containing this compound) is selected and fragmented. The resulting fragment ions provide detailed structural information. A characteristic fragmentation pathway for cardiac glycosides is the sequential loss of sugar units. nih.gov The detection of a neutral loss corresponding to the mass of digitoxose (B191001) (148 u) is strong evidence for its presence. researchgate.net This technique is highly sensitive and specific, allowing for the quantification and structural confirmation of glycosides even at very low concentrations in biological or plant matrices. mums.ac.irresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of large, non-volatile biomolecules, including carbohydrates and glycosides. nih.gov In this method, the analyte is co-crystallized with a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the intact analyte molecules into the gas phase as singly charged ions. nih.gov Their mass is then determined by the time it takes for them to travel through a flight tube to the detector. researchgate.net

MALDI-TOF-MS is particularly useful for rapidly profiling complex mixtures of glycosides, providing molecular weights for each component. nih.govresearchgate.net While underivatized sugars can have low ionization efficiency, derivatization can significantly enhance sensitivity. nih.gov The technique can confirm the composition of a cardiac glycoside by its molecular weight and, through post-source decay (PSD) or tandem TOF/TOF analysis, can reveal the sequence of sugar units like this compound through fragmentation analysis. uni-hamburg.demdpi.com

Glycosidic Linkage Fragmentation Patterns

In mass spectrometry, the dissociation of energetically unstable molecular ions leads to fragmentation patterns that are crucial for structural determination. nih.gov For glycosides of this compound, a primary and highly informative fragmentation event is the cleavage of the O-glycosidic bond. scbt.com This process typically results in the formation of a stable oxonium ion derived from the carbohydrate moiety.

The fragmentation of the molecular ion (M+) often proceeds via two main pathways: cleavage of the bond between the anomeric carbon (C1) and the glycosidic oxygen, or cleavage of the bond between the glycosidic oxygen and the aglycone. The resulting fragment ions are then analyzed to deduce the mass of the sugar unit. For this compound, which has a molecular weight of 148.16 g/mol , the observation of a corresponding fragment ion, or ions resulting from its further fragmentation, confirms its presence within a larger glycosidic structure. miamioh.edu

As a 2,6-dideoxy sugar, its fragmentation pattern is distinct. The absence of hydroxyl groups at C2 and C6 influences the stability of the resulting fragment ions. The molecular ions are energetically unstable and can break into smaller pieces, with the simplest case being a split into a positive ion and an uncharged free radical. researchgate.net The fragmentation pattern will show clusters of peaks, and the loss of specific groups can indicate the presence of certain functional groups. nih.gov For instance, cleavage adjacent to the ring oxygen (α-cleavage) is a common pathway for cyclic ethers, which is relevant to the pyranose ring structure of digitalopyranose. nih.gov The analysis of these daughter ions provides valuable information about the molecule's connectivity and functional groups. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by the presence of hydroxyl (-OH) and C-O stretching vibrations, as well as C-H bending and stretching from the pyranose ring and the C6 methyl group. The key distinguishing feature compared to a fully hydroxylated hexose (B10828440) like glucose is the significantly reduced intensity or absence of certain hydroxyl-related absorptions due to the deoxygenation at the C2 and C6 positions.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H stretch | Indicates the presence of hydroxyl groups at C3 and C4. |

| ~2970 | C-H stretch (methyl) | Asymmetric stretching of the C6 methyl group. |

| ~2880 | C-H stretch (methyl) | Symmetric stretching of the C6 methyl group. |

| ~2920 | C-H stretch (methine) | Stretching of C-H bonds within the pyranose ring. |

| ~1450 | C-H bend | Bending vibrations of CH and CH₂ groups. |

| ~1100-1000 | C-O stretch | Strong absorptions from C-O single bonds of the alcohols and the ether linkage in the pyranose ring. |

The region between 1200 and 700 cm⁻¹ is often referred to as the "fingerprint region" for carbohydrates, as it contains complex vibrations that are unique to the specific structure and anomeric configuration of the sugar. nih.gov

Chiroptical Techniques for Stereochemical Determination

Chiroptical techniques are essential for determining the stereochemistry of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light.

Optical Rotation ([α]D)

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution and is a key physical constant for enantiomers. chegg.com The specific rotation, [α], is a standardized measure of this property. drugfuture.com For sugars, the specific rotation is highly sensitive to the configuration of each stereocenter, including the anomeric carbon. The alpha (α) and beta (β) anomers of a sugar will have different specific rotation values. doubtnut.com

For D-Digitoxose (the common name for 2,6-dideoxy-D-ribo-hexose, which corresponds to Digitalopyranose), the specific rotation has been experimentally determined. When dissolved in water, the pure anomers will interconvert in a process called mutarotation until an equilibrium mixture is reached, which has a constant specific rotation value. doubtnut.comnih.gov The initial specific rotation is characteristic of the pure anomer.

Table 2: Specific Rotation of D-Digitoxose

| Compound | Solvent | Temperature (°C) | Wavelength | Specific Rotation [α] |

| D-Digitoxose | Water | 17 | D | +46.3° |

| D-Digitoxose | Methanol (B129727) | 20 | D | +39.1° |

Data sourced from DrugFuture. researchgate.net

The positive sign (+) of the rotation indicates that this compound is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. drugfuture.com This value is a critical piece of data for confirming the identity and purity of the compound.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net This technique is particularly sensitive to the spatial arrangement of atoms and functional groups, making it a powerful tool for studying the conformation and absolute configuration of carbohydrates. nih.gov

The CD spectrum of a sugar is influenced by the electronic transitions of its chromophores, which in the case of an unmodified sugar like this compound, are the oxygen atoms of the hydroxyl groups and the pyranose ring. The absence of the C2 hydroxyl group would be expected to produce a CD spectrum that is distinct from that of a 2-hydroxy sugar like D-glucose. The spectrum would exhibit Cotton effects (positive or negative peaks) corresponding to the n → σ* transitions of the oxygen atoms. The signs and magnitudes of these Cotton effects are directly related to the stereochemistry of the molecule, including the anomeric configuration. While a specific CD spectrum for this compound is not available, theoretical modeling combined with experimental data for related sugars can be used to predict its characteristic spectral features.

X-ray Crystallography for Definitive Absolute Configuration

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous determination of its absolute configuration. researchgate.net This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

For this compound, a single-crystal X-ray diffraction experiment would provide definitive proof of its structure. It would confirm:

The D-configuration: By determining the absolute stereochemistry at each chiral center (C3, C4, and C5), confirming it belongs to the D-series of sugars. This is often achieved by analyzing the anomalous scattering of the X-rays, which can distinguish between a molecule and its mirror image. doubtnut.com The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned absolute structure. nih.gov

The alpha-anomeric configuration: The analysis would show the axial orientation of the hydroxyl group at the anomeric carbon (C1) relative to the C5 substituent, which is characteristic of the alpha anomer in the typical ⁴C₁ chair conformation.

The pyranose ring conformation: It would reveal the exact chair or boat conformation of the six-membered ring in the solid state.

Intra- and intermolecular interactions: The crystal structure would also detail the hydrogen bonding network and other packing forces within the crystal lattice.

Although obtaining a suitable crystal can be a challenge, X-ray crystallography remains the gold standard for the absolute structural elucidation of complex chiral molecules like this compound.

Synthetic Methodologies for Alpha D Digitalopyranose and Its Derivatives

Chemical Synthesis Strategies

Chemical synthesis provides versatile and robust pathways to alpha-D-Digitalopyranose, a 2,6-dideoxy-D-ribo-hexopyranose. These strategies often begin with readily available monosaccharides and involve a series of controlled modifications to achieve the target structure.

Stereocontrolled Synthesis from Precursors (e.g., D-galactose, D-glucose)

The creation of a 2,6-dideoxy sugar from a common hexose (B10828440) like D-glucose or D-galactose necessitates the stereocontrolled removal of hydroxyl groups at the C-2 and C-6 positions. The synthesis starting from D-glucose, for instance, requires deoxygenation at C-2 and C-6, along with an inversion of stereochemistry at the C-3 position to achieve the ribo configuration of Digitalopyranose.

A common strategy for C-6 deoxygenation involves selective activation of the primary hydroxyl group, often as a tosylate or mesylate, followed by reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄). The deoxygenation at the C-2 position is more complex due to the lack of a participating group that would typically control the stereochemistry in subsequent reactions. A frequent approach is the conversion of the sugar into a glycal (a cyclic enol ether), followed by stereoselective hydrogenation or hydroalkoxylation. Another method involves the formation of an intermediate epoxide, which is then reduced. chemistryviews.org The synthesis of a fully oxygenated aconitine (B1665448) D ring precursor from D-glucose showcases the intricate stereocontrol that can be achieved when modifying such precursors. youtube.com

Glycosylation Reactions for Oligosaccharide Assembly

The assembly of oligosaccharides containing 2-deoxy sugars like Digitalopyranose is a significant synthetic hurdle. The primary challenge in glycosylation is controlling the stereochemistry at the anomeric center (C-1). In most sugar couplings, a participating protecting group at the neighboring C-2 position (e.g., an acetyl or benzoyl group) directs the incoming nucleophile to form a 1,2-trans-glycosidic linkage. The absence of any substituent at C-2 in Digitalopyranose means this directing effect is absent, often resulting in a mixture of α- and β-anomers. chemistryviews.org

Table 1: Example Glycosylation Conditions for Deoxy Sugar Synthesis This table presents illustrative data from related deoxy sugar syntheses to highlight the effect of different conditions on yield and stereoselectivity.

| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield | α:β Ratio | Reference |

|---|---|---|---|---|---|---|

| AAT Imidate Donor | D-Galactosamine Acceptor | TMSOTf | Disaccharide | Good | 5:1 | capes.gov.br |

| Thiophenyl Galactoside | AAT Acceptor | NIS, TMSOTf | Disaccharide | Good | α only | capes.gov.br |

| Glycosyl Chloride | Trisaccharide Acceptor | AgOTf, -30°C | Tetrasaccharide | 80% | Clean α | capes.gov.br |

Strategic Protecting Group Manipulations

Protecting groups are fundamental tools in carbohydrate synthesis, extending beyond simply masking reactive functional groups. nih.govwikipedia.org They profoundly influence the reactivity and stereochemical outcome of reactions. In the context of Digitalopyranose synthesis, the choice of protecting groups for the remaining hydroxyls at C-3 and C-4 is critical. nih.gov

Ether-type protecting groups, such as benzyl (B1604629) (Bn) ethers, are generally non-participating and increase the reactivity of the glycosyl donor. In contrast, ester-type groups like acetyl (Ac) or benzoyl (Bz) are electron-withdrawing and decrease reactivity. capes.gov.br Furthermore, protecting groups can lock the pyranose ring into specific conformations, thereby influencing the accessibility of the anomeric center to an incoming nucleophile and affecting the stereoselectivity of glycosylation. nih.gov

An orthogonal protecting group strategy is essential for complex syntheses. This involves using a set of protecting groups that can be removed under different, specific conditions (e.g., acid-labile, base-labile, hydrogenolysis). This allows for regioselective manipulation, such as the introduction of a glycosidic linkage at one position while others remain protected. nih.gov

Total Synthesis of Deoxy Sugar Analogues

For rare sugars that are not easily derived from common monosaccharides, de novo synthesis from simple, achiral starting materials offers a powerful alternative. nih.gov These routes build the carbohydrate scaffold from the ground up, providing flexibility and access to a wide array of analogues.

One prominent approach is the Achmatowicz rearrangement, which transforms a furan (B31954) derivative, such as 2-acetylfuran, into a pyranone intermediate. This intermediate can then be stereoselectively modified to produce various 3,6-dideoxy sugars. youtube.com Another elegant method involves a Prins cyclization, where an acid-catalyzed reaction between a homoallylic alcohol and a silicon acetal (B89532) can construct the tetrahydropyran (B127337) ring with excellent diastereoselectivity. nih.gov These de novo strategies are particularly valuable as they can provide access to libraries of 2,6-dideoxy sugars for biological screening and glycodiversification studies. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis merges the flexibility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. This hybrid approach is particularly effective for synthesizing complex carbohydrates like Digitalopyranose derivatives. wikipedia.org

A key strategy involves the use of glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds from activated sugar-nucleotide donors (e.g., UDP-glucose, TDP-rhamnose). nih.gov While the natural substrate for the relevant GT might not be readily available, a chemoenzymatic route can be devised. This typically involves the chemical synthesis of a Digitalopyranose-1-phosphate, which is then enzymatically coupled to a nucleotide triphosphate (e.g., UTP, TTP) to form the required sugar-nucleotide donor. Engineered GTs with broadened substrate specificity can then transfer the Digitalopyranose moiety to a desired acceptor molecule.

Other enzymatic reactions can be employed to modify the sugar backbone with high precision. For example, the biosynthesis of many deoxy sugars in bacteria involves a pathway of enzymes including dehydratases, epimerases, and reductases. nih.gov These enzymes can be harnessed in a synthetic context. For instance, a readily available precursor like TDP-D-glucose can be converted enzymatically into an intermediate like TDP-6-deoxy-D-xylo-4-hexulose, which can then be further modified to generate the target deoxy sugar structure. nih.gov This approach avoids many of the protecting group and stereocontrol issues inherent in purely chemical methods.

Enzymatic and Biosynthetic Pathways Involving Alpha D Digitalopyranose

Enzymatic Glycosyl Transfer Reactions Leading to Digitalopyranose-Containing Structures

The attachment of alpha-D-digitalopyranose to an aglycone or another sugar is a critical step in the biosynthesis of numerous natural products, most famously cardiac glycosides. This reaction is catalyzed by a class of enzymes known as glycosyltransferases (GTs). These enzymes facilitate the transfer of the digitalopyranose unit from an activated nucleotide sugar donor, such as thymidine (B127349) diphosphate (B83284) (TDP)-L-digitoxose, to an acceptor molecule.

Glycosyltransferases involved in natural product biosynthesis often exhibit a degree of flexibility, or "relaxed substrate specificity," allowing them to act on a variety of acceptor molecules. nih.gov This promiscuity is a key driver of chemical diversity in nature. For instance, the glycosyltransferase JadS, from the biosynthetic pathway of the anthracycline jadomycin (B1254412) B, is responsible for attaching the digitoxose (B191001) moiety. nih.gov Similarly, GTs such as SelSⅤ, CmiM5, and Lct36 catalyze the final loading of digitoxose onto macrolide and anthraquinone (B42736) scaffolds. nih.gov The ability of these enzymes to recognize and glycosylate diverse aglycones underscores their importance in generating a wide array of digitalopyranose-containing compounds. Research has also demonstrated that these GTs can be used in chemoenzymatic synthesis to create novel glycoside analogs. nih.gov

The enzymatic synthesis of glycosidic bonds offers significant advantages over chemical methods, including high stereoselectivity and regioselectivity, which eliminates the need for cumbersome protection and deprotection steps. nih.gov The general principle involves a glycosyltransferase catalyzing the transfer of a monosaccharide from a donor like a nucleotide sugar to an acceptor substrate, which can range from another sugar to a complex aglycone. nih.govnih.gov

Table 1: Examples of Glycosyltransferases Involved in Attaching Digitoxose This table is interactive. You can sort and filter the data.

| Glycosyltransferase | Natural Product | Natural Product Class | Organism | Function | Reference |

|---|---|---|---|---|---|

| JadS | Jadomycin B | Anthracycline | Streptomyces venezuelae | Attaches digitoxose to the aglycone | nih.gov |

| SelSⅤ | Selvamicin | Macrolide | N/A | Catalyzes final loading of digitoxose | nih.gov |

| CmiM5 | Cremimycin | Macrolide | N/A | Catalyzes final loading of digitoxose | nih.gov |

| Lct36 | Lactonamycin Z | Anthraquinone | N/A | Attaches digitoxose to the aglycone | nih.gov |

| LipGtf | Lipomycin (B12350112) | Acyclic Polyene | N/A | Responsible for lipomycin biosynthesis | nih.gov |

Glycoside Hydrolase Family Enzymes and Their Substrate Specificity Towards Digitalopyranose

Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. wikipedia.org They play a crucial role in the degradation of complex carbohydrates and are involved in the metabolic processing of glycosylated natural products. nih.gov In the context of digitalopyranose-containing compounds like cardiac glycosides, GHs are responsible for their breakdown, which often leads to a reduction or loss of biological activity. youtube.com

The metabolism of digitoxin (B75463) in the liver, for example, involves the sequential cleavage of its three digitoxose sugar units. nih.gov This process, mediated by hepatic enzymes with glycoside hydrolase activity, results in the formation of intermediates such as digoxigenin-bis-digitoxoside and digoxigenin-mono-digitoxoside, and ultimately the aglycone, digitoxigenin (B1670572). nih.gov This stepwise hydrolysis demonstrates that endogenous hydrolases can recognize and act upon the glycosidic linkages of digitalopyranose. The aglycones produced are generally less active and more readily eliminated from the body. youtube.com

While specific GH families with a high specificity for this compound are not extensively characterized in public databases like CAZy (Carbohydrate-Active enZymes database), the metabolic evidence from digitoxin breakdown confirms that such enzymatic activity exists in biological systems. nih.gov The general mechanism of GHs involves the restriction of the sugar's side chain conformation to stabilize the transition state during hydrolysis, a principle that would apply to the cleavage of digitalopyranosides. nih.govresearchgate.net

Investigation of Digitalopyranose Biosynthesis in Natural Product Pathways

The biosynthesis of this compound is a multi-step enzymatic process that occurs as part of the larger biosynthetic pathway of a natural product. The sugar is typically synthesized while attached to a nucleotide diphosphate, most commonly TDP, which serves as a carrier molecule.

Detailed genetic and biochemical studies have begun to unravel this pathway. In the biosynthesis of jadomycin B, a cluster of seven genes (jadO, jadP, jadQ, jadS, jadT, jadU, and jadV) was identified as being responsible for the formation of TDP-L-digitoxose. nih.gov Similarly, the in vitro enzymatic synthesis of TDP-L-digitoxose has been achieved using six enzymes (KijD5, KijD4, KijB1, KijD10, KijD11, and KijC2) from the kijanimicin biosynthetic pathway. nih.gov

These investigations reveal a conserved sequence of enzymatic reactions. The pathway generally starts from a primary metabolite, D-glucose-1-phosphate, which is first converted to TDP-D-glucose. A series of enzymes then modifies this activated sugar to produce TDP-D-digitoxose. This process provides the activated sugar donor required for the glycosyltransferases to incorporate digitoxose into the final natural product. nih.gov While the sugar's biosynthesis is being elucidated, the formation of the aglycone portion of cardiac glycosides, which starts from cholesterol, is also an area of active research, with enzymes like progesterone-5β-reductase (P5βR) and specific cytochrome P450s (e.g., CYP87A4) being identified in plants like Digitalis lanata. youtube.comnih.gov Modern computational tools like BioNavi-NP are also being developed to help predict and navigate these complex biosynthetic pathways. nih.gov

Postulated Metabolic Fates and Transformations in Biological Systems

The biosynthetic pathway to TDP-digitoxose begins with a primary metabolic precursor, D-glucose-1-phosphate. This is converted to TDP-D-glucose by the enzyme glucose-1-phosphate thymidylyltransferase. Following this activation step, a cascade of enzymes catalyzes a series of transformations on the glucose ring. Based on studies of analogous deoxy sugar pathways and the genes identified in digitoxose-producing organisms, the key enzymatic steps are as follows: nih.govresearchgate.netresearchgate.net

4,6-Dehydration: An enzyme, TDP-glucose 4,6-dehydratase, removes a water molecule from the sugar, creating a 4-keto-6-deoxy intermediate.

2,3-Dehydration: A subsequent dehydration occurs at the C2 and C3 positions.

3-Ketoreduction: The keto group at C3 is reduced by a reductase using a cofactor like NADH or NADPH.

Epimerization: An epimerase may act to alter the stereochemistry at specific carbon centers.

4-Ketoreduction: The final step involves the reduction of the keto group at C4 to a hydroxyl group, yielding the final TDP-digitoxose product.

This sequence provides the activated TDP-L-digitoxose, which is then utilized by the glycosyltransferases as the donor substrate for glycosylation. nih.gov

Table 2: Postulated Enzymatic Steps in TDP-D-Digitoxose Biosynthesis This table is interactive. You can sort and filter the data.

| Step | Enzyme Class | Substrate | Product | Reference |

|---|---|---|---|---|

| 1 | Glucose-1-phosphate thymidylyltransferase | D-Glucose-1-phosphate + dTTP | TDP-D-glucose | nih.gov |

| 2 | 4,6-Dehydratase | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | nih.gov |

| 3 | 2,3-Dehydratase | TDP-4-keto-6-deoxy-D-glucose | TDP-2,6-dideoxy-D-glycero-D-glycero-4-hexulose | nih.gov |

| 4 | 3-Ketoreductase | TDP-2,6-dideoxy-D-glycero-D-glycero-4-hexulose | TDP-2,6-dideoxy-D-ribo-hexos-4-ulose | nih.gov |

| 5 | 4-Ketoreductase | TDP-2,6-dideoxy-D-ribo-hexos-4-ulose | TDP-D-digitoxose | nih.gov |

This compound is a specialized sugar and is not known to be an intermediate in the central pathways of intermediary metabolism, such as glycolysis, the citric acid cycle, or the pentose (B10789219) phosphate (B84403) pathway. nih.govyoutube.com These core pathways are concerned with the generation of energy (ATP), reducing equivalents (NADH, FADH2), and precursor molecules for the synthesis of primary cellular components like amino acids, lipids, and nucleotides. nih.gov

The metabolic role of this compound is confined to its function as a structural component of secondary metabolites. Its metabolic fate is therefore tied to the fate of the parent molecule it is part of. In organisms that produce digitalopyranose-containing compounds, its fate is incorporation into these structures. In organisms that ingest these compounds, such as humans ingesting cardiac glycosides, the primary metabolic fate is its removal from the aglycone by glycoside hydrolases in the liver. nih.govnih.gov This degradation is a detoxification process that facilitates the excretion of the aglycone. Therefore, unlike glucose, which is a central hub of cellular energy metabolism, this compound does not enter these central pathways but is instead processed through specialized biosynthetic and degradative routes. nih.gov

Conformational Analysis of Alpha D Digitalopyranose Ring Structure

Analysis of Chair and Boat Conformations in Pyranose Rings

Pyranose rings, analogous to cyclohexane, predominantly adopt two main conformations to alleviate ring strain: the chair and the boat forms. libretexts.orgkhanacademy.orgkhanacademy.org The chair conformation is generally the most stable, as it minimizes both angle strain and torsional strain, with all substituents on adjacent carbons being in a staggered arrangement. libretexts.org In contrast, the boat conformation is less stable due to torsional strain from eclipsed interactions and steric hindrance between the "flagpole" substituents. libretexts.org

For alpha-D-Digitalopyranose, the two primary chair conformations are denoted as 4C1 and 1C4. In the 4C1 conformation, carbon-4 is above and carbon-1 is below the plane of the ring, while in the 1C4 conformation, carbon-1 is above and carbon-4 is below. The relative stability of these two chair forms is dictated by the steric interactions of the substituents with the rest of the molecule.

Intermediate between the chair and boat conformations are the twist-boat (or skew-boat) and half-chair conformations. The twist-boat is more stable than the pure boat form as it reduces the flagpole interactions and eclipsing strain. libretexts.org The half-chair is a high-energy transition state between the chair and twist-boat conformations.

Table 1: Comparison of Major Pyranose Ring Conformations

| Conformation | Relative Stability | Key Strain Features |

| Chair | Most Stable | Minimal angle and torsional strain. |

| Twist-Boat | Less Stable | Reduced flagpole and eclipsing strain compared to boat. |

| Boat | Least Stable | Significant torsional strain and flagpole steric hindrance. |

| Half-Chair | Transition State | High angle and torsional strain. |

Stereoelectronic Effects and Axial/Equatorial Preferences of Substituents

The substituents on the pyranose ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The spatial arrangement of these substituents significantly influences the conformational stability due to stereoelectronic effects. Generally, bulky substituents prefer the more spacious equatorial positions to minimize 1,3-diaxial interactions, which are destabilizing steric clashes between axial substituents on the same side of the ring. masterorganicchemistry.com

In this compound, the hydroxyl groups at C-1, C-3, and C-4, and the methyl group at C-5 will distribute between axial and equatorial positions in the two chair conformations. The anomeric effect is a crucial stereoelectronic factor that describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to favor an axial orientation, despite potential steric hindrance. This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C1-substituent bond.

The equilibrium between the 4C1 and 1C4 chairs for this compound will therefore be governed by a balance between minimizing 1,3-diaxial repulsions and satisfying the anomeric effect. The absence of a hydroxyl group at C-2 and C-6 simplifies the steric considerations compared to a fully hydroxylated hexopyranose like glucose.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Landscapes

Computational chemistry provides powerful tools to explore the conformational landscape of molecules like this compound. nih.govnih.govyoutube.com Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformations with high accuracy, allowing for the determination of the most stable conformers. nih.govnih.gov These calculations can quantify the energetic penalties of steric clashes and the stabilizing influence of stereoelectronic effects. nih.gov

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound. nih.govyoutube.com By simulating the movement of atoms over time, MD can map the conformational free energy landscape, revealing the relative populations of different conformers and the energy barriers for interconversion between them. nih.govnih.gov These simulations can be performed in a vacuum or with explicit solvent molecules to better mimic experimental conditions. nih.gov For complex systems, enhanced sampling techniques can be employed to overcome energy barriers and explore a wider range of conformations. nih.gov

Table 2: Computational Methods in Conformational Analysis

| Method | Information Provided | Application to this compound |

| Quantum Mechanics (e.g., DFT) | Accurate relative energies of conformers, bond lengths, and angles. | Determination of the most stable chair (4C1 vs. 1C4) and the energy of boat/twist-boat forms. nih.gov |

| Molecular Dynamics (MD) | Conformational dynamics, free energy landscapes, and solvent effects. | Simulation of the equilibrium between different conformers in solution and the pathways of interconversion. nih.govnih.gov |

Experimental Probing of Conformational Preferences via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for investigating the solution-state conformation of carbohydrates. nih.govunimo.itresearchgate.net Key NMR parameters, such as vicinal proton-proton coupling constants (3JH,H), provide direct insight into the dihedral angles between protons on adjacent carbons, which are characteristic of specific ring conformations. nih.gov The Karplus equation relates the magnitude of 3JH,H to the dihedral angle, allowing for the determination of the dominant chair conformation.

For this compound, the analysis of the coupling constants between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5 in the 1H NMR spectrum would reveal the preferred chair conformation in a given solvent. For example, a large coupling constant (typically 8-10 Hz) between two axial protons (diaxial relationship) is indicative of a specific chair form, whereas smaller coupling constants are observed for axial-equatorial or equatorial-equatorial relationships. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, helping to further refine the three-dimensional structure. nih.gov By comparing experimental NMR data with the predicted parameters from computational models, a comprehensive and validated understanding of the conformational preferences of this compound can be achieved. nih.gov

Structural and Functional Roles of Alpha D Digitalopyranose in Complex Natural Products

Integration as a Glycosidic Moiety within Steroidal Glycosides

Alpha-D-Digitalopyranose is integrated as a glycosidic moiety in steroidal glycosides, a class of natural products characterized by a steroid nucleus linked to one or more sugar units. These compounds are found in various plant species, with the Digitalis genus being a prominent source. The sugar component, or glycone, is crucial for the pharmacokinetic and pharmacodynamic properties of the entire molecule. wikipedia.org

In many well-known cardiac glycosides, such as digitoxin (B75463) and digoxin, the glycone portion consists of a chain of three digitoxose (B191001) residues. wikipedia.orgyoutube.com These sugars are attached to the C-3 hydroxyl group of the steroidal aglycone, such as digitoxigenin (B1670572) or digoxigenin. nih.govresearchgate.net The presence of these sugar moieties significantly impacts the solubility, potency, and toxicity of the glycoside. wikipedia.org The deoxy nature of this compound, specifically the absence of a hydroxyl group at the C-2 position, is a key structural feature.

Table 1: Examples of Steroidal Glycosides and their Aglycones

| Steroidal Glycoside | Aglycone | Typical Sugar Moiety | Source Genus |

| Digitoxin | Digitoxigenin | Trisaccharide of Digitoxose | Digitalis |

| Digoxin | Digoxigenin | Trisaccharide of Digitoxose | Digitalis |

| Gitoxin | Gitoxigenin | Trisaccharide of Digitoxose | Digitalis |

Characterization of Glycosidic Linkage Types and Positional Isomerism

The glycosidic linkage is the covalent bond that connects the this compound unit to the aglycone or to another sugar in the glycone chain. This bond is formed between the anomeric carbon (C-1) of the sugar and a hydroxyl group on the aglycone or another sugar. The orientation of this bond, whether alpha or beta, is a critical determinant of the molecule's three-dimensional structure.

While naturally occurring cardiac glycosides predominantly feature β-glycosidic linkages, the study of synthetic and less common natural variants with α-glycosidic bonds provides valuable insight into structure-activity relationships. The linkage between the sugar residues in the oligosaccharide chain of many cardiac glycosides is typically a (1→4) linkage, meaning the C-1 of one sugar is connected to the C-4 of the next. youtube.com

Table 2: Properties of D-Digitoxose

| Property | Value | Reference |

| IUPAC Name | (4S,5S,6R)-6-methyloxane-2,4,5-triol | nih.gov |

| Molecular Formula | C6H12O4 | nih.govnih.gov |

| Molecular Weight | 148.16 g/mol | nih.govnih.gov |

| Synonyms | 2,6-Dideoxy-D-ribo-hexopyranose, D-Dig, Digitoxose | nih.govchemspider.com |

Structural Influence of the Digitalopyranose Moiety on the Macro-molecular Architecture of Glycosides

The presence and nature of the sugar chain can affect the orientation of the aglycone at its binding site. nih.gov The sugar residues can form hydrogen bonds and other non-covalent interactions with the receptor, thereby influencing the binding affinity and specificity of the entire glycoside. nih.gov For instance, the stereochemistry of the hydroxyl groups on the sugar, such as the 4'-OH group, has been shown to play a significant role in the activity of digitoxigenin glycosides. nih.gov

The length and composition of the sugar chain also modulate the physicochemical properties of the glycoside, such as its water solubility and lipophilicity. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The "U-shape" conformation characteristic of many cardiac glycoside aglycones is further influenced by the attached sugar chain, which can fold back to interact with the steroid nucleus, creating a more compact and specific three-dimensional structure. youtube.com This intricate interplay between the aglycone and the this compound-containing glycone is essential for the biological function of these complex natural products.

Future Directions in Alpha D Digitalopyranose Research

Development of Integrated Analytical Platforms for Trace Analysis

The detection and quantification of alpha-D-Digitalopyranose, often found as a substructure in complex natural products like cardiac glycosides, present a significant analytical challenge, especially at trace levels. Future research will focus on creating integrated, highly sensitive analytical platforms to address this.

Current methods for analyzing cardiac glycosides often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov However, the development of dedicated platforms for trace analysis of this compound and its parent compounds will necessitate further innovation. These platforms would ideally combine sophisticated separation techniques with high-resolution mass spectrometry (HRMS) and advanced data processing.

A promising approach is the integration of ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS), which has already proven effective for the quantification of various cardiac glycosides in complex matrices like herbal products and urine. nih.gov Future platforms could enhance this by incorporating features like automated sample preparation, such as solid-phase extraction (SPE), to handle complex biological samples and concentrate analytes. nih.gov The goal is to achieve extremely low limits of detection (LOD) and quantification (LOQ), enabling precise measurement in scenarios where sample volume or compound concentration is minimal.

Furthermore, the development of proteome integral solubility alteration (PISA) assays represents a novel frontier. nih.gov Recently used to study the interaction of cardiac glycosides (digoxin, digitoxin (B75463), and ouabain) with cellular proteins, this technique could be adapted to identify direct binding partners of glycosides containing the digitalopyranose moiety, even in complex cell lysates. nih.gov By monitoring changes in protein solubility upon ligand binding, PISA provides a powerful tool for target identification and mechanism-of-action studies at a proteome-wide scale. nih.gov

| Analytical Technique | Potential Application for this compound | Key Advantages | Reference |

| UHPLC-MS/MS | Quantification in biological and environmental samples. | High sensitivity, selectivity, and good separation of related glycosides. | nih.gov |

| Integrated SPE-LC-HRMS | Automated trace analysis from complex matrices. | Reduced manual error, increased throughput, high mass accuracy. | nih.gov |

| PISA | Identification of direct cellular protein targets. | Unbiased, proteome-wide screening without ligand modification. | nih.gov |

Application of Artificial Intelligence and Machine Learning in Retrosynthetic Planning

The chemical synthesis of a specific stereoisomer like this compound is a formidable challenge due to its multiple chiral centers. Traditional retrosynthetic analysis relies heavily on the intuition and accumulated knowledge of expert chemists. researchgate.net However, the emergence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. engineering.org.cnmit.edu

One of the most significant hurdles in carbohydrate synthesis is controlling the stereochemistry at each step. AI models, particularly those incorporating graph convolutional networks (GCNs), can be trained to recognize the subtle structural features that dictate stereochemical outcomes, suggesting reagents and conditions that favor the desired alpha-anomer and correct stereoconfiguration of the pyranose ring. nih.gov

Furthermore, algorithms like the Monte Carlo Tree Search (MCTS) can explore the vast "tree" of possible synthetic routes, evaluating each path based on criteria such as step count, predicted yield, and the cost of starting materials. nih.govnih.gov This allows chemists to move beyond the first plausible route and identify the most efficient and cost-effective strategy. mit.edu By integrating expert chemical knowledge with the computational power of AI, retrosynthetic planning for challenging molecules like this compound can become faster, more systematic, and more innovative. researchgate.netengineering.org.cn

| AI/ML Model/Technique | Application in Retrosynthetic Planning | Potential Impact on this compound Synthesis | Reference |

| Seq2Seq Learning | Predicts reactant sequences from a product structure. | Can generate initial retrosynthetic disconnections based on learned chemical transformations. | mit.edu |

| Graph Convolutional Networks (GCN) | Learns from molecular graph structures to predict reaction suitability. | Can better handle the complex 3D stereochemistry of the pyranose ring. | nih.gov |

| Monte Carlo Tree Search (MCTS) | Explores and evaluates numerous potential synthetic pathways. | Identifies optimal and novel routes, moving beyond traditional, linear approaches. | nih.gov |

| Hybrid AI-Expert Systems | Combines ML predictions with codified human chemical knowledge. | Overcomes data limitations for rare transformations and improves the practicality of suggested routes. | researchgate.net |

Advancement of Microscale Methodologies for Limited Sample Amounts

Research on rare natural products and their components, including this compound, is often hampered by the limited availability of material from natural sources or through complex, multi-step syntheses. researchgate.net Advancements in microscale methodologies offer a powerful solution to this problem, enabling chemists to perform complex reaction sequences with minimal material.

The shift towards microscale synthesis is a key trend in modern organic chemistry, allowing for rapid reaction discovery and optimization while conserving precious resources. nih.gov Flow chemistry, where reagents are pumped through a network of small-bore tubing and reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This platform is ideal for optimizing the delicate steps involved in carbohydrate synthesis, minimizing byproduct formation and potentially improving yields on a small scale. researchgate.net

Synthetic biology and microbial engineering also present a promising avenue for producing this compound or its derivatives. frontiersin.org By engineering the biosynthetic pathways of microorganisms, it may be possible to produce these rare sugars from simple feedstocks. nih.gov This approach, combined with micro-fermentation and microfluidic downstream processing, could provide a sustainable and scalable source of material for further research. Modular co-culture engineering, where different parts of a biosynthetic pathway are expressed in separate microbial hosts, further enhances the flexibility of this approach. nih.gov

The ability to work at the microgram or even nanogram scale accelerates the entire research and development cycle. It allows for high-throughput screening of reaction conditions and the rapid generation of analogues for structure-activity relationship (SAR) studies, a critical step in drug discovery and chemical biology. researchgate.net As these methodologies mature, they will become indispensable for exploring the chemistry and biology of compounds like this compound, where every milligram of material is valuable.

Q & A

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Guidance : Store lyophilized samples under inert gas (e.g., argon) at -80°C. Periodically assess stability via HPLC-MS. Use cryoprotectants or encapsulation (e.g., liposomes) for aqueous solutions .

Methodological Best Practices

- Data Management : Create a Data Management Plan (DMP) specifying storage formats (e.g., .JCAMP-DX for spectra), metadata standards (Dublin Core), and repositories (e.g., PubChem) .

- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve inconsistencies .

- Collaboration : Use version-controlled documentation and interdisciplinary workshops to align terminology (e.g., "anomeric effect" definitions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.